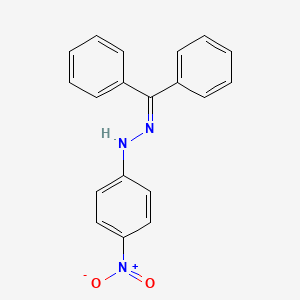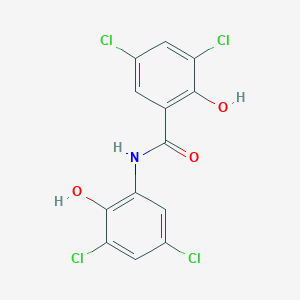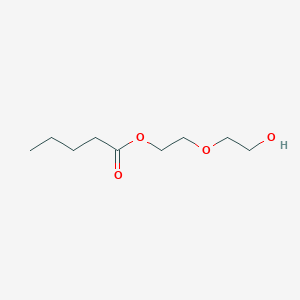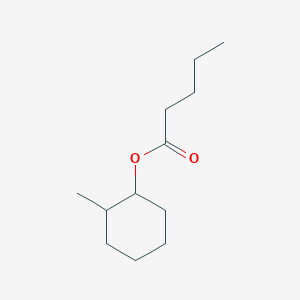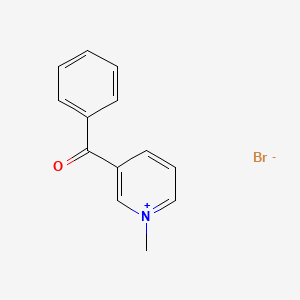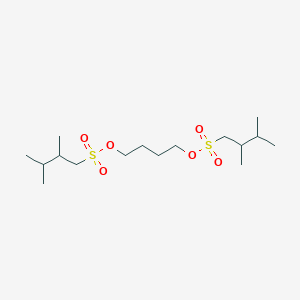
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is a chemical compound that features a butane backbone with two sulfonate groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 2,3-dimethylbutane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the substituent used.
Scientific Research Applications
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) involves its ability to interact with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate):
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonyl chloride): A precursor used in the synthesis of the sulfonate compound.
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonic acid): An oxidized form of the sulfonate compound.
Uniqueness
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
5458-44-6 |
|---|---|
Molecular Formula |
C16H34O6S2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-(2,3-dimethylbutylsulfonyloxy)butyl 2,3-dimethylbutane-1-sulfonate |
InChI |
InChI=1S/C16H34O6S2/c1-13(2)15(5)11-23(17,18)21-9-7-8-10-22-24(19,20)12-16(6)14(3)4/h13-16H,7-12H2,1-6H3 |
InChI Key |
BSIWORPCWLQVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)OCCCCOS(=O)(=O)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


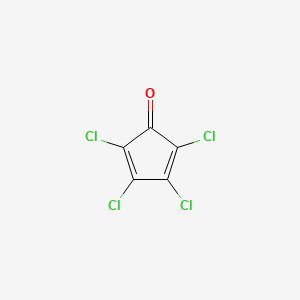
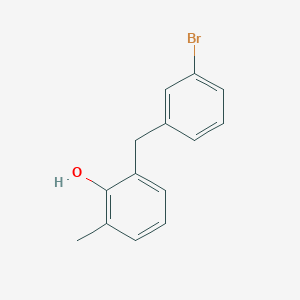
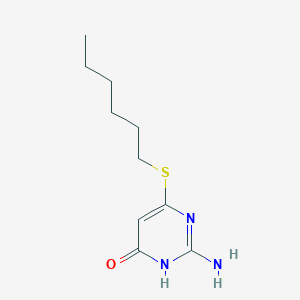
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)

![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
